![molecular formula C13H10ClN3OS B5883839 3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves various chemical routes and reagents. For instance, benzothiophene derivatives have been synthesized through reactions involving benzothiophene carbonyl chloride with aromatic amines, showcasing the versatility in creating substituted quinazolinones with potential antibacterial and antifungal activities (Naganagowda & Petsom, 2011). Similarly, the synthesis of pyridine and pyrimidine derivatives, like MGCD0103, demonstrates the compound's capacity for modification and the development of pharmacologically active molecules (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic and crystallographic techniques. A study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed its crystal structure, showcasing intramolecular hydrogen bonding and providing insights into its molecular geometry (Saeed et al., 2010). This kind of analysis is crucial for understanding the compound's interaction potentials and stability.
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives are influenced by their functional groups and molecular structure. For example, the synthesis and reactions of new benzothiophene carboxamides have been explored, highlighting the compound's reactivity towards nucleophiles and the formation of various derivatives (Ried et al., 1980). These reactions are fundamental for the development of new compounds with desired biological or physical properties.
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and crystalline form, are essential for their application and processing. Studies on polymorphs of related benzamide compounds provide valuable data on their thermal behavior, crystalline structure, and stability, facilitating their formulation and application in various domains (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of benzamide derivatives. Research on the synthesis and cytotoxic activity of thiadiazolopyridine benzamide derivatives and their copper(II) complexes highlights the compound's potential for medicinal applications, demonstrating significant cytotoxicity against various cancer cell lines (Adhami et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could suggest potential targets for this compound .
Mode of Action
It is known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the biochemical activity of these targets.
Biochemical Pathways
Compounds with similar structures have been found to have anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Pharmacokinetics
A compound with a similar structure showed good plasma exposure and a plasma to brain penetration in rats , which might suggest similar properties for 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide.
Result of Action
Based on the known effects of similar compounds, it could potentially have therapeutic effects in certain conditions .
properties
IUPAC Name |
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJLZHKVTWKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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